2-(2-Furanyl)-4-pentyn-2-ol
Description
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(furan-2-yl)pent-4-yn-2-ol |
InChI |
InChI=1S/C9H10O2/c1-3-6-9(2,10)8-5-4-7-11-8/h1,4-5,7,10H,6H2,2H3 |
InChI Key |
WUWUYMBYOQIUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=CO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furanyl)-4-pentyn-2-ol typically involves the reaction of furan derivatives with alkynes. One common method is the coupling of 2-furyl lithium or 2-furyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of 2-(2-Furanyl)-4-pentyn-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furanyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used.
Major Products
Oxidation: 2-(2-Furanyl)-4-pentyn-2-one or 2-(2-Furanyl)-4-pentynal.
Reduction: 2-(2-Furanyl)-4-penten-2-ol or 2-(2-Furanyl)-4-pentanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-(2-Furanyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Furanyl)-4-pentyn-2-ol depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its functional groups. The furan ring can participate in aromatic interactions, the alkyne group can undergo addition reactions, and the alcohol group can form hydrogen bonds or be involved in nucleophilic attacks.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2-(2-Furanyl)-4-pentyn-2-ol | 99940-19-9 | Not reported | Not reported | 2-Furanyl, hydroxyl, triple bond |
| 4-Pentyn-2-ol | 2117-11-5 | C₅H₈O | 84.12 | Hydroxyl, triple bond |
| 2-(4-Pyridyl)-4-pentyn-2-ol | 54136-94-6 | C₁₀H₁₁NO | 161.20 | 4-Pyridyl, hydroxyl, triple bond |
| 2-(2-Fluorophenyl)pent-4-yn-2-ol | 1339779-57-5 | C₁₁H₁₁FO | 178.21 | 2-Fluorophenyl, hydroxyl, triple bond |
| N-Methyl-4-pentyn-2-amine | Derived from 2117-11-5 | C₆H₁₁N | 97.16 | Methylamino, triple bond |
Key Observations:
- 4-Pentyn-2-ol (CAS: 2117-11-5) serves as the parent compound, lacking aromatic substituents. Its hydroxyl group enables derivatization, such as tosylation to form intermediates for amine synthesis (e.g., N-methyl-4-pentyn-2-amine) .
- Aromatic Substituents : The introduction of 2-furanyl (in the target compound), 4-pyridyl, or 2-fluorophenyl groups alters electronic properties. For instance, furan’s electron-rich nature may enhance π-conjugation, while fluorophenyl groups introduce electron-withdrawing effects .
Photophysical Properties
highlights substituent effects on fluorescence in quinazoline derivatives.
- Reduced Emission Intensity : Compared to methoxyphenyl-substituted analogs, furanyl groups cause emission quenching and peak broadening, attributed to increased polarizability or steric hindrance .
Biological Activity
2-(2-Furanyl)-4-pentyn-2-ol is an organic compound notable for its unique structural features, combining a furan ring with an alkyne and alcohol functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a building block for bioactive compounds.
The molecular structure of 2-(2-Furanyl)-4-pentyn-2-ol includes:
- Furan Ring : An aromatic heterocyclic compound that can participate in electrophilic substitution reactions.
- Alkyne Group : A reactive functional group that can undergo various addition reactions.
- Alcohol Group : Capable of forming hydrogen bonds and participating in nucleophilic attacks.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 152.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity
Research into the biological activity of 2-(2-Furanyl)-4-pentyn-2-ol suggests several potential applications:
Antimicrobial Activity
Preliminary studies indicate that 2-(2-Furanyl)-4-pentyn-2-ol may exhibit antimicrobial properties. The presence of the furan moiety is often associated with increased biological activity against various pathogens. For instance, compounds containing furan rings have been reported to inhibit bacterial growth, suggesting that derivatives of this compound could be explored further for their antimicrobial efficacy.
The mechanism by which 2-(2-Furanyl)-4-pentyn-2-ol exerts its biological effects is likely multifaceted:
- Electrophilic Interactions : The furan ring can engage in electrophilic substitution, potentially modifying target proteins or nucleic acids.
- Hydrogen Bonding : The alcohol group may form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Reactivity of Alkyne : The alkyne group can participate in addition reactions, leading to the formation of new compounds that may exhibit enhanced biological activity.
Study on Antimicrobial Properties
In a study investigating the antimicrobial properties of various furan derivatives, 2-(2-Furanyl)-4-pentyn-2-ol was evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential use as an antimicrobial agent.
Table 2: Antimicrobial Activity Results
| Compound | Concentration (mg/mL) | % Inhibition against E. coli | % Inhibition against S. aureus |
|---|---|---|---|
| 2-(2-Furanyl)-4-pentyn-2-ol | 5 | 70% | 65% |
| Control (No treatment) | N/A | 0% | 0% |
Applications in Drug Development
Given its structural characteristics and preliminary biological activity, 2-(2-Furanyl)-4-pentyn-2-ol serves as a promising candidate for further exploration in drug development. Its ability to act as a building block for more complex bioactive compounds could lead to the synthesis of novel therapeutics targeting various diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 2-(2-Furanyl)-4-pentyn-2-ol, and how can reaction conditions be optimized?
- Method : Alkyne-alcohol coupling via Sonogashira or Cadiot-Chodkiewicz reactions, using palladium/copper catalysts. Optimize temperature (0–5°C for exothermic steps) and solvent polarity (e.g., THF or DMF). Purify via silica gel chromatography (hexane/ethyl acetate gradient). Monitor progress with TLC or GC-MS.
- Key Considerations : Avoid protic solvents to prevent alkyne hydration. Use inert atmospheres (N₂/Ar) to stabilize intermediates .
Q. Which spectroscopic techniques are critical for structural characterization of 2-(2-Furanyl)-4-pentyn-2-ol?
- Methods :
- ¹H/¹³C NMR : Identify furanyl protons (δ 6.2–7.4 ppm) and alkyne carbons (δ 70–90 ppm).
- IR Spectroscopy : Confirm -OH (3200–3600 cm⁻¹) and C≡C (~2100 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., m/z 138.16 for [M+H]⁺).
- Advanced Tip : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the pentynol chain .
Q. How should researchers handle and store 2-(2-Furanyl)-4-pentyn-2-ol to ensure stability?
- Protocols : Store under nitrogen at -20°C in amber vials. Avoid aqueous buffers; use anhydrous acetonitrile for solubility. Neutralize waste with 10% NaOH before disposal.
- Safety : Wear nitrile gloves and goggles; work in a fume hood. Spills require absorption with vermiculite .
Advanced Research Questions
Q. How can computational QSAR models leverage 2-(2-Furanyl)-4-pentyn-2-ol to predict toxicity of structurally analogous compounds?
- Approach : Perform DFT calculations to map electron density and logP values. Train models using toxicity datasets (e.g., LC50 for aquatic organisms). Validate predictions with in vitro assays (e.g., zebrafish embryo toxicity).
- Case Study : Substituent variation (e.g., replacing furanyl with thiophene) alters hydrophobicity and toxicity by 1.5-fold in QSAR models .
Q. What strategies minimize side reactions when using 2-(2-Furanyl)-4-pentyn-2-ol in synthesizing organometallic catalysts?
- Optimization :
- Use stoichiometric control (1:1 ligand-to-metal ratio).
- Employ low-temperature (-78°C) Schlenk techniques to stabilize reactive intermediates.
- Characterize coordination via X-ray absorption spectroscopy (XAS) or single-crystal XRD.
Q. How do solvent polarity and pH impact the stability and reactivity of 2-(2-Furanyl)-4-pentyn-2-ol in catalytic systems?
- Findings :
- Polar Protic Solvents (e.g., H₂O) : Accelerate alkyne hydration (k = 0.12 min⁻¹ at pH 7).
- Nonpolar Solvents (e.g., Toluene) : Enhance ligand-metal binding (ΔG = -12.3 kJ/mol).
- pH 6–8 : Optimal for maintaining hydroxyl group integrity; acidic conditions promote ether formation .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes involving 2-(2-Furanyl)-4-pentyn-2-ol?
- Resolution Steps :
Standardize turnover frequency (TOF) measurements under identical temperature/pressure.
Analyze ligand purity via HPLC (>98% required).
Compare XRD data to confirm consistent metal-ligand coordination geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
